![molecular formula C21H18N4O3S B13379328 2-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13379328.png)
2-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a benzothiophene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the benzothiophene moiety. The nitrile group is usually introduced in the final steps of the synthesis. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile shares structural similarities with other pyrimidine and benzothiophene derivatives.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring structure and are known for their therapeutic applications.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton contain the benzothiophene moiety and are used in various medicinal applications.
Uniqueness
The uniqueness of 2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Biological Activity
The compound 2-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3S with a molecular weight of approximately 384.46 g/mol. The structure features a benzothiophene moiety and a diazinan core, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H20N4O3S |
Molecular Weight | 384.46 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research indicates that compounds with similar structural features have shown promising anticancer activity. The presence of the diazinan and benzothiophene moieties may enhance the interaction with cancer cell pathways. Studies have reported that modifications in the structure can lead to increased cytotoxicity against various cancer cell lines.
Case Study:
In a study involving derivatives of benzothiophene compounds, it was found that certain analogs exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored due to its ability to disrupt bacterial cell walls and inhibit growth. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings:
A series of experiments conducted on related thiophene derivatives showed a broad spectrum of antimicrobial activity. The minimum inhibitory concentrations (MIC) were determined against various pathogens, suggesting that structural modifications could enhance efficacy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted in structurally similar compounds.
Mechanism of Action:
The interaction with enzyme active sites may be facilitated by hydrogen bonding and hydrophobic interactions due to the presence of the aromatic rings in the structure. This could lead to effective modulation of metabolic pathways critical for cell survival .
Properties
Molecular Formula |
C21H18N4O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(E)-[6-hydroxy-1-(4-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C21H18N4O3S/c1-12-6-8-13(9-7-12)25-20(27)16(18(26)24-21(25)28)11-23-19-15(10-22)14-4-2-3-5-17(14)29-19/h6-9,11,27H,2-5H2,1H3,(H,24,26,28)/b23-11+ |
InChI Key |
NFOXODYHXGGSIS-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=N/C3=C(C4=C(S3)CCCC4)C#N)O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=C(C4=C(S3)CCCC4)C#N)O |
Origin of Product |
United States |
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